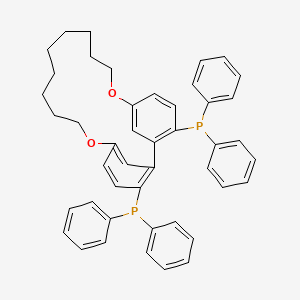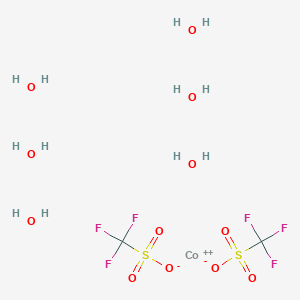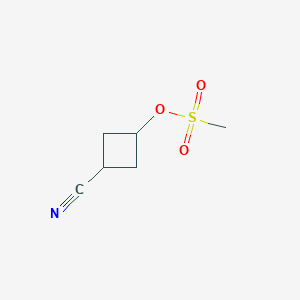
(5-(2-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(2-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid is a boronic acid derivative with a unique structure that combines an imidazole ring and a thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form the imidazole ring, followed by the incorporation of the thiophene ring through a series of coupling reactions . The boronic acid group is then introduced via a Suzuki coupling reaction, which is a widely used method for forming carbon-carbon bonds in organic synthesis .
Industrial Production Methods
Industrial production of (5-(2-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.
化学反应分析
Types of Reactions
(5-(2-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while Suzuki coupling can produce various substituted aromatic compounds .
科学研究应用
Chemistry
In chemistry, (5-(2-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it particularly useful in Suzuki coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .
Biology and Medicine
The imidazole ring is a common motif in many biologically active molecules, and the thiophene ring can enhance the compound’s binding affinity and specificity for certain biological targets .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and electronic devices. Its unique structure allows for the creation of materials with specific electronic and optical properties .
作用机制
The mechanism of action of (5-(2-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid depends on its specific application. In drug design, the compound may interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. The imidazole ring can act as a hydrogen bond donor or acceptor, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins .
相似化合物的比较
Similar Compounds
(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-ylthio-1-phenylethan-1-one: This compound also contains an imidazole ring and has shown various biological activities.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone:
Uniqueness
(5-(2-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid is unique due to the presence of both an imidazole and a thiophene ring, which provides a distinct set of chemical properties and reactivity. The boronic acid group further enhances its utility in various coupling reactions, making it a versatile building block in synthetic chemistry .
属性
分子式 |
C8H9BN2O2S |
|---|---|
分子量 |
208.05 g/mol |
IUPAC 名称 |
[5-(2-methylimidazol-1-yl)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C8H9BN2O2S/c1-6-10-4-5-11(6)8-3-2-7(14-8)9(12)13/h2-5,12-13H,1H3 |
InChI 键 |
KNOJVYHWVJRNFA-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(S1)N2C=CN=C2C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Benzo[d]isoxazol-5-yl)propan-1-amine](/img/structure/B13348105.png)
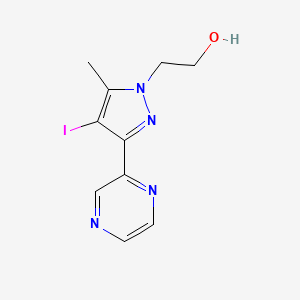
![1-isopropyl-6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13348121.png)
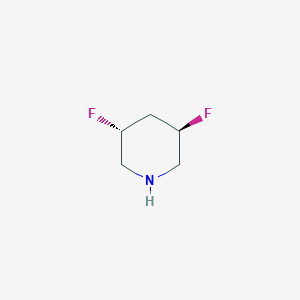


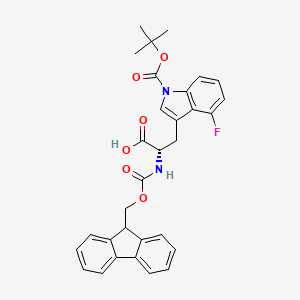
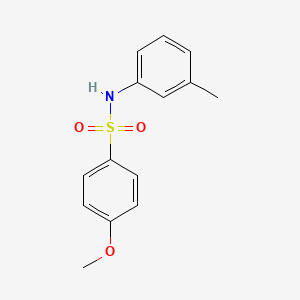
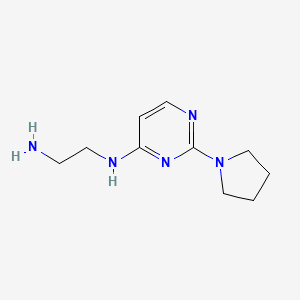
![1-(Cyclohexylmethyl)-4-(2-methoxyethyl)-1,4-diazaspiro[5.5]undecan-3-one](/img/structure/B13348168.png)
